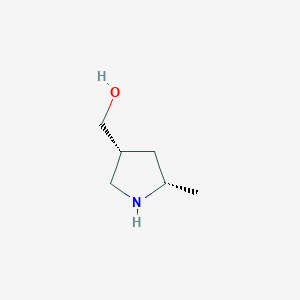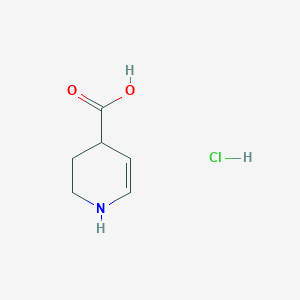
1-(L-Prolyl)-3-hydroxy-3-(trifluoromethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(L-Prolyl)-3-hydroxy-3-(trifluoromethyl)pyrrolidine is a synthetic compound that belongs to the class of trifluoromethylated proline analogues. These compounds are known for their unique properties, including increased hydrophobicity and enhanced passive diffusion transport . The incorporation of trifluoromethyl groups into amino acids and peptides can significantly alter their biological and physicochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-(L-Prolyl)-3-hydroxy-3-(trifluoromethyl)pyrrolidine involves several steps. One common method includes the incorporation of trifluoromethylated amino acids at the N-terminal position of a peptide . The synthetic route typically involves the use of fluorinated amino acids, which are attractive due to their ability to increase local hydrophobicity, modulate peptide conformation, and confer better resistance to proteolysis . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve the desired product in enantiopure form .
Chemical Reactions Analysis
1-(L-Prolyl)-3-hydroxy-3-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions employed .
Scientific Research Applications
1-(L-Prolyl)-3-hydroxy-3-(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(L-Prolyl)-3-hydroxy-3-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group significantly alters the compound’s hydrophobicity, which can affect its interaction with cellular membranes and proteins . This modification can enhance the compound’s stability and resistance to enzymatic degradation, making it more effective in its applications .
Comparison with Similar Compounds
1-(L-Prolyl)-3-hydroxy-3-(trifluoromethyl)pyrrolidine can be compared with other trifluoromethylated proline analogues, such as:
Trifluoromethylated L-proline: Similar in structure but may have different hydrophobicity and stability properties.
4-Hydroxyproline: A naturally occurring amino acid with different physicochemical properties.
The uniqueness of this compound lies in its specific trifluoromethylation, which imparts distinct advantages in terms of hydrophobicity, stability, and passive diffusion .
Properties
Molecular Formula |
C10H15F3N2O2 |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C10H15F3N2O2/c11-10(12,13)9(17)3-5-15(6-9)8(16)7-2-1-4-14-7/h7,14,17H,1-6H2/t7-,9?/m0/s1 |
InChI Key |
IUZFQMBRZIYVDT-JAVCKPHESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC(C2)(C(F)(F)F)O |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C2)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


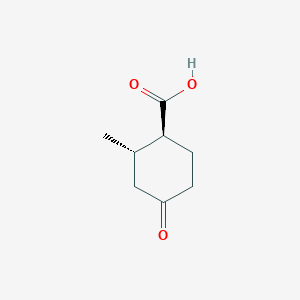
![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-4-yl)carbamate](/img/structure/B13336377.png)
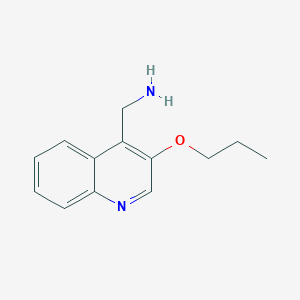
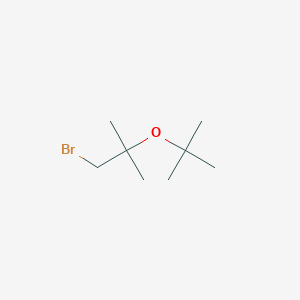
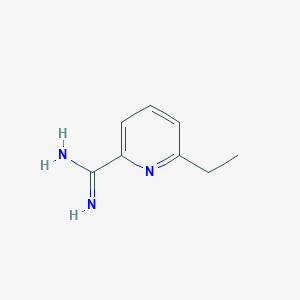
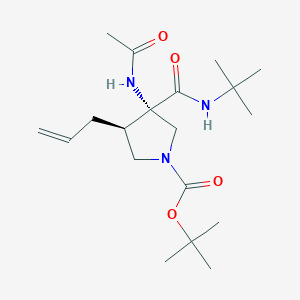
![2-[(1-Adamantylcarbonyl)amino]-3-methylpentanoic acid](/img/structure/B13336420.png)
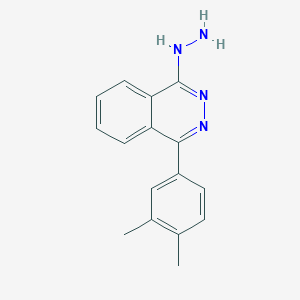
![tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13336430.png)
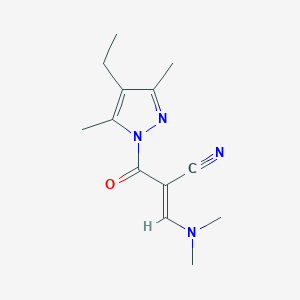
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B13336444.png)
![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13336445.png)
